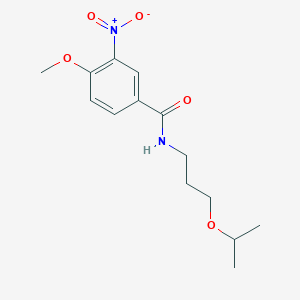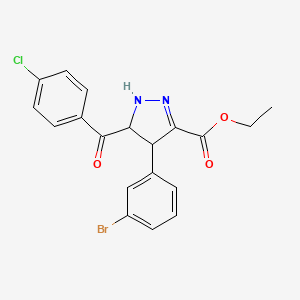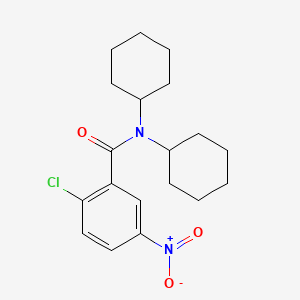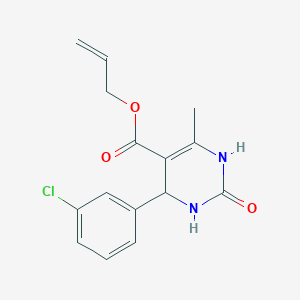
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a methoxy group, and an isopropoxypropyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps:
Alkylation: The isopropoxypropyl group can be introduced via an alkylation reaction. This involves reacting 3-isopropoxypropylamine with the nitrobenzamide derivative under basic conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the alkylated nitrobenzene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products
Reduction: 4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 3-isopropoxypropylamine.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with nitrobenzamide derivatives.
Industry: Used in the development of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The methoxy and isopropoxypropyl groups can influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-isopropoxypropyl)-4-methoxybenzamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
N-(3-isopropoxypropyl)-3-nitrobenzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-methoxy-3-nitrobenzamide: Lacks the isopropoxypropyl group, which impacts its overall molecular size and hydrophobicity.
Uniqueness
N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for a wide range of chemical transformations and interactions with biological molecules.
This compound’s versatility makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and chemical processes.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-10(2)21-8-4-7-15-14(17)11-5-6-13(20-3)12(9-11)16(18)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILVVSUZRXNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)
METHANONE](/img/structure/B5214176.png)

![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)

![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-[(4-ethylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5214215.png)

![N-[(4-fluorophenyl)methyl]-N-methyl-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide](/img/structure/B5214222.png)
![2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B5214241.png)
